

Physical and chemical properties of Tetrabromophenolphthalein ethyl ester.

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Compound of Interest

Compound Name: *Tetrabromophenolphthalein ethyl ester*

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An In-depth Technical Guide to Tetrabromophenolphthalein Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tetrabromophenolphthalein ethyl ester**. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support its application in various scientific fields.

Core Chemical and Physical Properties

Tetrabromophenolphthalein ethyl ester, and its commonly used potassium salt, are significant compounds in analytical chemistry and biochemistry. Their properties are summarized below.

Tetrabromophenolphthalein Ethyl Ester

This compound, with the CAS Number 1176-74-5, is the neutral form of the indicator.^[1] It is described as a yellow to red powder.^[2]

Property	Value	Source
Molecular Formula	C ₂₂ H ₁₄ Br ₄ O ₄	[1][3]
Molecular Weight	661.96 g/mol	
Melting Point	208-211 °C	[4]
Boiling Point (Predicted)	619.9 ± 55.0 °C	[4]
Appearance	Yellow to red powder	[2]
Solubility	Negligible in water. Soluble in benzene for crystallization.	[2]
IUPAC Name	ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate	[1]

Tetrabromophenolphthalein Ethyl Ester Potassium Salt

The potassium salt (CAS Number: 62637-91-6) is often used in analytical applications due to its solubility in aqueous and alcohol-based solutions.[5] It typically appears as a dark green to dark blue or black powder.

Property	Value	Source
Molecular Formula	C ₂₂ H ₁₃ Br ₄ KO ₄	[5]
Molecular Weight	700.06 g/mol	[5]
Melting Point	210 °C (decomposes)	
Appearance	Dark green to dark blue to black powder	
Solubility	Soluble in water.	
UV Lambda max (in ethanol)	600-608 nm	[6]
IUPAC Name	potassium 2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)[2-(ethoxycarbonyl)phenyl]methyl]benzen-1-olate	

Spectroscopic Data

While complete spectral data with peak assignments are not readily available in public domains, typical spectral characteristics can be inferred from the structure and available information.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic peaks for the C=O stretch of the ester and the lactone, aromatic C=C bonds, and C-Br bonds. The presence of an ester is typically confirmed by a strong absorption band around 1750-1735 cm⁻¹.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum would show signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), and the methine proton.
 - ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and lactone, the aromatic carbons, and the carbons of the ethyl group. The availability of ¹³C NMR spectra has been noted in chemical databases.[1]

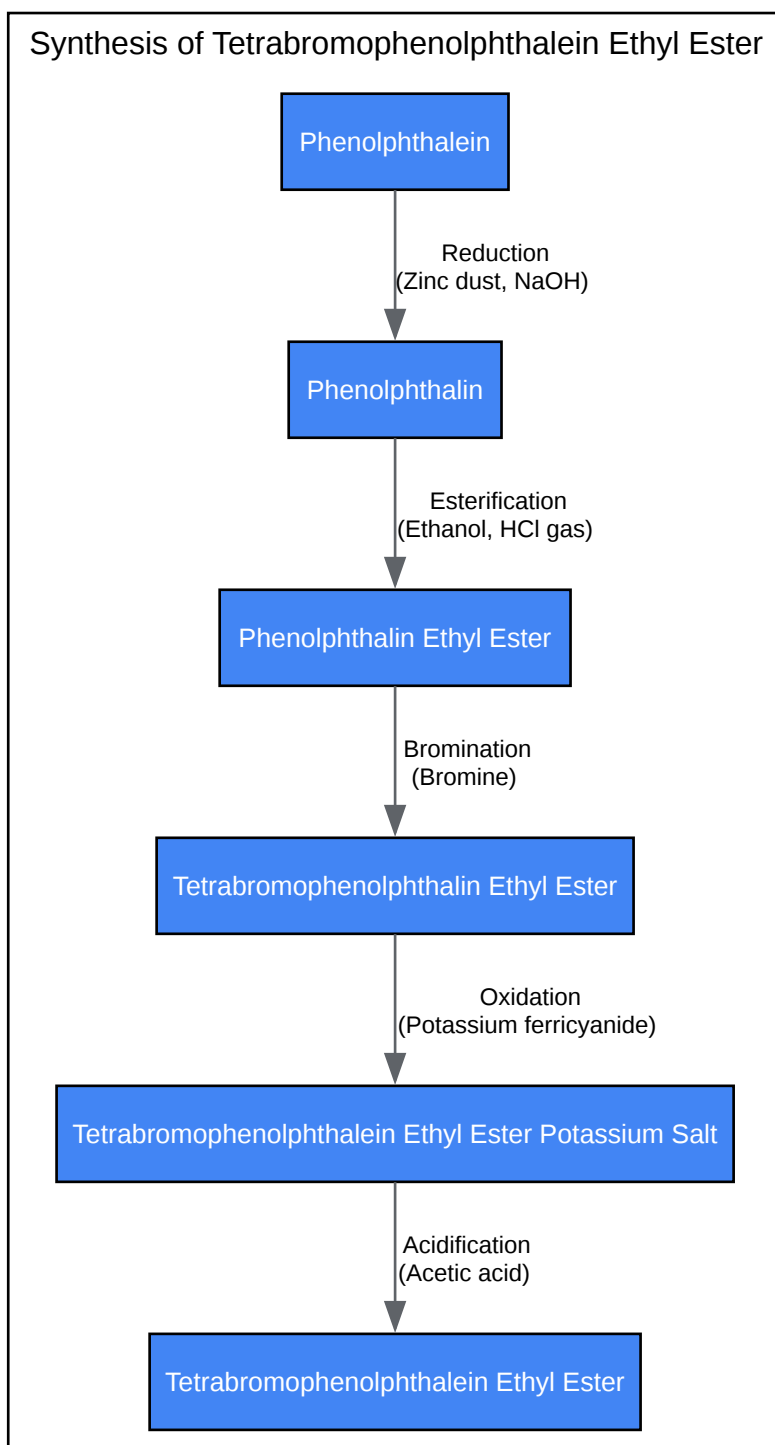
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of esters, including the loss of the alkoxy group (-OEt).
- UV-Visible Spectroscopy: The potassium salt in ethanol exhibits a maximum absorbance between 600 and 608 nm.^[6] The absorbance peak for the potassium salt has also been reported at 206 nm.^[7]

Experimental Protocols

Synthesis of Tetrabromophenolphthalein Ethyl Ester

A multi-step synthesis starting from phenolphthalein is the common route for preparing **Tetrabromophenolphthalein ethyl ester**.^[8] The overall process involves reduction, esterification, bromination, and oxidation.

Experimental Workflow for Synthesis



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Caption: A multi-step synthesis workflow for **Tetrabromophenolphthalein ethyl ester**.

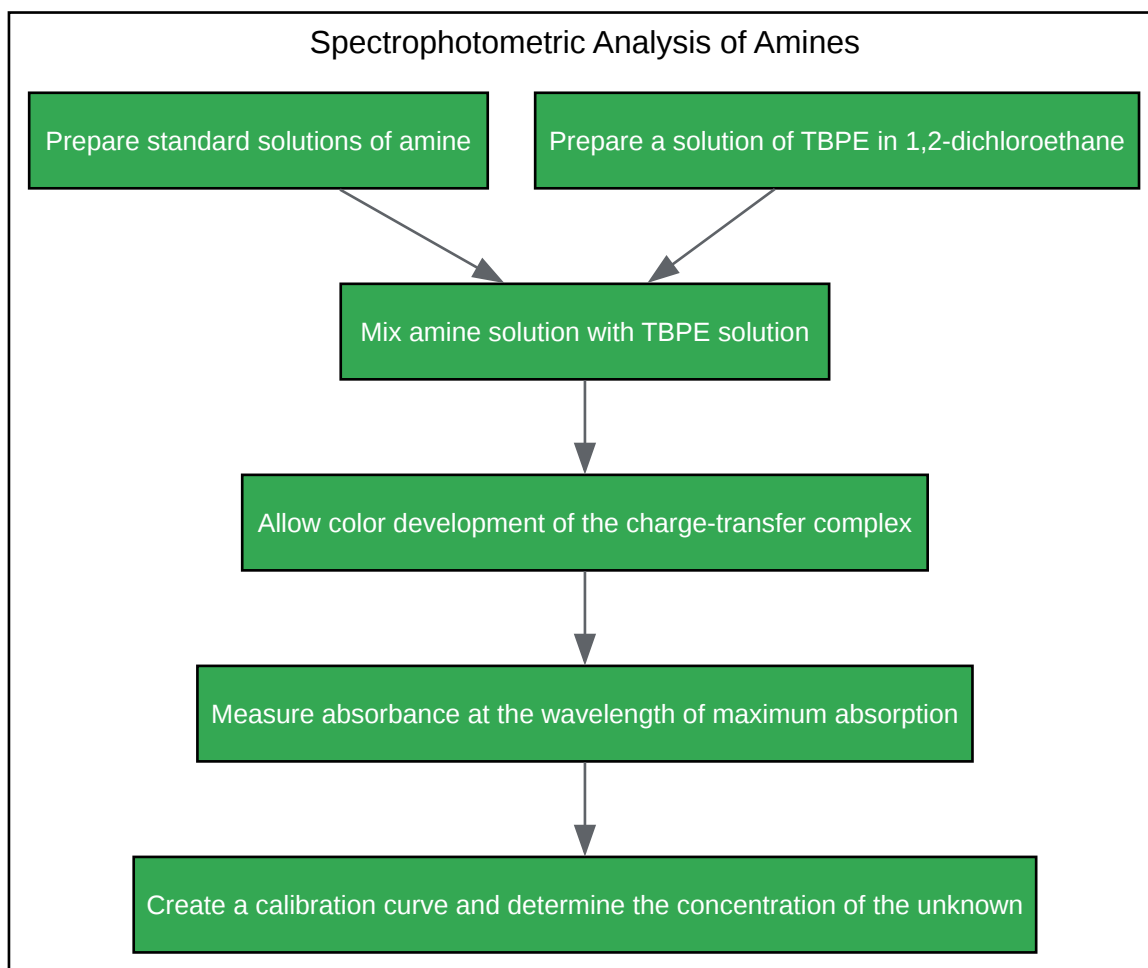
Detailed Methodologies:

- Reduction of Phenolphthalein to Phenolphthalin: Phenolphthalein is reduced using zinc dust in an aqueous sodium hydroxide solution under reflux conditions.[8]
- Esterification of Phenolphthalin: The resulting phenolphthalin is treated with dry hydrogen chloride gas in ethanol to form phenolphthalin ethyl ester.[8] An optimized procedure suggests using ethanol saturated with HCl at 25°C for 72 hours, resulting in a high yield.[8]
- Bromination of Phenolphthalin Ethyl Ester: The phenolphthalin ethyl ester undergoes bromination using elemental bromine in cold ethanol to yield tetrabromophenolphthalin ethyl ester.[8]
- Oxidation and Salt Formation: The tetrabromophenolphthalin ethyl ester is oxidized, and subsequent treatment with potassium hydroxide can form the potassium salt.[8] An efficient oxidation can be achieved using potassium ferricyanide at 0°C for five minutes.[8]
- Purification: The final product, **Tetrabromophenolphthalein ethyl ester**, can be purified by crystallization from benzene.[2]

Spectrophotometric Determination of Amines

Tetrabromophenolphthalein ethyl ester is a sensitive reagent for the spectrophotometric determination of primary, secondary, and tertiary aliphatic amines.[2] The method is based on the formation of colored charge-transfer complexes between the amine and the indicator in a non-aqueous solvent like 1,2-dichloroethane.

Experimental Workflow for Amine Determination



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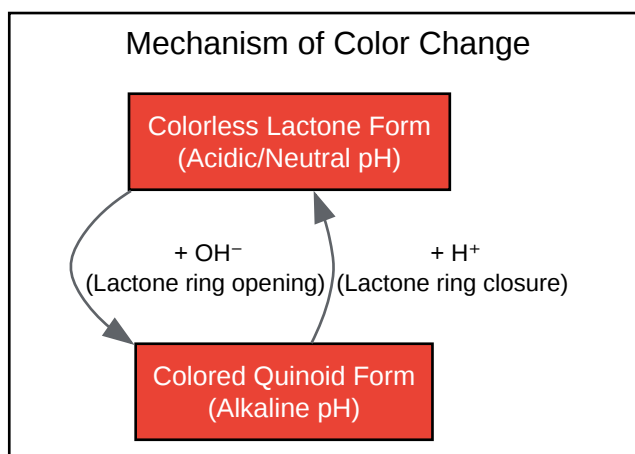
Caption: Workflow for the spectrophotometric determination of amines using TBPE.

Mechanism of Action and Signaling Pathways

Mechanism as a pH Indicator

The color change of **Tetrabromophenolphthalein ethyl ester** in response to pH changes is attributed to the opening of its central lactone ring in alkaline conditions. This structural change results in an extended conjugated system, which alters the molecule's absorption of visible light and thus its color.

Lactone Ring Opening Mechanism



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Caption: Reversible lactone ring opening is the basis for the color change.

In its acidic or neutral form, the molecule exists in a closed-ring, lactone structure and is colorless. Upon the addition of a base, a hydroxide ion attacks the carbonyl carbon of the lactone ring, leading to ring opening and the formation of a quinoid structure with an extended conjugated system, which appears colored. This process is reversible upon acidification.

Application in Zymography

Tetrabromophenolphthalein ethyl ester serves as a highly sensitive chromogenic substrate for detecting esterase activity in techniques like in-gel zymography.[8] In this application, esterases cleave the ethyl ester bond, liberating the tetrabromophenolphthalein anion.[8] This anion is intensely colored in its basic form, allowing for the visualization and characterization of esterase isozymes.[8]

Applications in Research and Development

Tetrabromophenolphthalein ethyl ester and its potassium salt have a range of applications in scientific research and drug development:

- Analytical Chemistry: Used as a pH indicator and for the spectrophotometric determination of cationic surfactants and aliphatic amines.[2]

- **Biochemistry:** Employed as a chromogenic substrate for the detection and quantification of esterase activity.[8] This is valuable in cytotoxicity assays, studies of liver function, and drug metabolism.[8]
- **Drug Development:** The interaction of the dye with amine-containing compounds can be studied to aid in the design of new medications.
- **Environmental Monitoring:** Its use as a sensitive spectrophotometric reagent for detecting amines in water samples is crucial for pollution control.
- **Food Safety:** It can be used to detect amine contaminants in food products.

This technical guide provides a foundational understanding of **Tetrabromophenolphthalein ethyl ester**. For specific applications, further optimization of experimental conditions may be necessary.

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